3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid
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Overview
Description
. This compound is notable for its unique structure, which includes a pyrimidine ring and an ethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of ASISCHEM C63609 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
ASISCHEM C63609 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ethoxy group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines .
Scientific Research Applications
ASISCHEM C63609 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ASISCHEM C63609 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ASISCHEM C63609 include:
- 5-Pyrimidinepropanoic acid derivatives
- Ethoxyphenyl-substituted pyrimidines
- β-Amino acids with aromatic substituents
Uniqueness
ASISCHEM C63609 is unique due to its specific combination of a pyrimidine ring, an ethoxyphenyl group, and a β-amino propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
928714-02-7 |
---|---|
Molecular Formula |
C15H17N3O3 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
3-amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C15H17N3O3/c1-2-21-12-5-3-10(4-6-12)15-17-8-11(9-18-15)13(16)7-14(19)20/h3-6,8-9,13H,2,7,16H2,1H3,(H,19,20) |
InChI Key |
ZOPMUKYCYQMJSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC=C(C=N2)C(CC(=O)O)N |
Origin of Product |
United States |
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